

# Repurposing Paromomycin for Anti-Cancer Therapy: Targeting Heparanase

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## Compound of Interest

Compound Name: *Paromomycin*

Cat. No.: *B1678474*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Heparanase is an endo- $\beta$ -D-glucuronidase that plays a pivotal role in cancer progression. By cleaving heparan sulfate chains of heparan sulfate proteoglycans (HSPGs), heparanase facilitates the degradation of the extracellular matrix (ECM), promoting tumor cell invasion and metastasis.[1][2][3] Furthermore, this enzymatic activity releases a plethora of growth factors and cytokines sequestered in the ECM, thereby stimulating angiogenesis and tumor growth.[2][4] Elevated heparanase expression is correlated with increased tumor size, enhanced angiogenesis, metastasis, and poor prognosis in a variety of malignancies, making it a compelling target for anti-cancer therapies.

**Paromomycin**, an aminoglycoside antibiotic, has been identified as a promising scaffold for the development of novel heparanase inhibitors. Through strategic chemical modifications, including sulfation and the introduction of hydrophobic moieties, the **paromomycin** backbone can be transformed into potent heparanase inhibitors that mimic the structure of heparan sulfate. This document provides detailed application notes and protocols for researchers interested in exploring the anti-cancer potential of repurposed **paromomycin** derivatives targeting heparanase.

## Mechanism of Action

**Paromomycin**-based heparanase inhibitors are designed as heparan sulfate mimetics. The core principle behind their mechanism of action is competitive inhibition of the heparanase enzyme. The modified aminoglycoside structure mimics the natural substrate of heparanase, heparan sulfate, binding to the enzyme's active site and preventing the cleavage of endogenous HSPGs. The introduction of sulfate groups enhances the electrostatic interactions with the enzyme, while hydrophobic additions can engage with lipophilic pockets within heparanase, further increasing binding affinity and inhibitory potency. By blocking heparanase activity, these compounds effectively inhibit ECM degradation, tumor cell invasion, and the release of pro-angiogenic and pro-tumorigenic factors.

## Data Presentation: Efficacy of Paromomycin Analogs

The following tables summarize the quantitative data on the efficacy of various **paromomycin**-based heparanase inhibitors.

Table 1: In Vitro Heparanase Inhibition by **Paromomycin** Analogs

Compound	Description	IC50 (nM)	Reference Compound IC50 (nM)
L15	Paromomycin analog	Substantial inhibitory effect at 0.5 µg/mL	GPM-2: 0.10 ± 0.036
L17	Lead paromomycin analog	Highly potent, near-complete inhibition of ECM degradation at 5 µg/mL	GPM-2: 0.10 ± 0.036

Note: Specific IC50 values for L15 and L17 were not provided in the primary literature, but their high potency was demonstrated through ECM degradation assays. GPM-2 is a known potent heparanase inhibitor used as a reference.

Table 2: In Vivo Anti-Tumor Efficacy of Lead **Paromomycin** Analog L17

Cancer Model	Treatment Group	Tumor Growth Inhibition (TGI)	Comparator TGI
MPC-11 Myeloma	L17	83.1%	SST0001: 58.6%
MPC-11 Myeloma	L17	83.1%	Bortezomib: 81.7%
B16 Melanoma	L17	Significantly reduced metastatic burden	SST0001: 58.6%

SST0001 is a clinically tested heparanase inhibitor. Bortezomib is a standard anti-myeloma drug.

## Experimental Protocols

### Protocol 1: Heparanase Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol describes a FRET-based assay to determine the inhibitory activity of **paromomycin** analogs against heparanase.

Materials:

- Recombinant Human Heparanase (e.g., R&D Systems, Cat #: 7570-GH)
- **Paromomycin** analogs
- Assay Buffer: 20 mM Tris-HCl, pH 7.5, containing 0.15 M NaCl and 0.1% CHAPS
- Fluorescently labeled heparan sulfate substrate
- 384-well microplates
- Plate reader capable of FRET measurements

Procedure:

- Prepare a solution of recombinant heparanase at a final concentration of 5.3 nM in Assay Buffer.

- Prepare serial dilutions of the **paromomycin** analogs in Milli-Q water.
- In a 0.6 mL Eppendorf tube, add 42  $\mu$ L of the **paromomycin** analog solution (or Milli-Q water for control) to 42  $\mu$ L of the heparanase solution. For blank controls, use Assay Buffer instead of the heparanase solution.
- Incubate the mixtures at 37°C for 10 minutes to allow for pre-equilibration of the enzyme and inhibitors.
- Add the fluorescently labeled heparan sulfate substrate to each well of a 384-well microplate.
- Transfer the pre-incubated enzyme-inhibitor mixtures to the wells containing the substrate.
- Immediately measure the FRET signal using a plate reader at appropriate excitation and emission wavelengths.
- Calculate the percentage of inhibition for each concentration of the **paromomycin** analog and determine the IC50 value.

## Protocol 2: Cell Viability Assay (WST-1)

This protocol details the use of a WST-1 assay to assess the effect of **paromomycin** analogs on the viability of cancer cells, such as U-87 glioblastoma.

Materials:

- U-87 glioblastoma cells
- Complete culture medium (e.g., DMEM with 10% FBS)
- **Paromomycin** analogs
- WST-1 reagent
- 96-well cell culture plates
- Microplate reader

Procedure:

- Seed U-87 cells into a 96-well plate at a density of  $5 \times 10^3$  to  $1 \times 10^4$  cells/well in 100  $\mu$ L of complete culture medium.
- Incubate the plate at 37°C in a humidified 5% CO<sub>2</sub> atmosphere for 24 hours to allow for cell attachment.
- Prepare serial dilutions of the **paromomycin** analogs in culture medium.
- Remove the medium from the wells and add 100  $\mu$ L of the diluted **paromomycin** analogs to the respective wells. Include untreated and vehicle-treated controls.
- Incubate the plate for 48 to 72 hours at 37°C and 5% CO<sub>2</sub>.
- Add 10  $\mu$ L of WST-1 reagent to each well.
- Incubate the plate for 1-4 hours at 37°C and 5% CO<sub>2</sub>.
- Gently shake the plate for 1 minute.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control.

## Protocol 3: In Vivo Tumor Growth Inhibition Study (MPC-11 Myeloma Model)

This protocol outlines an in vivo study to evaluate the anti-tumor efficacy of a lead **paromomycin** analog in a murine myeloma model.

Materials:

- BALB/c mice (6-8 weeks old)
- MPC-11 myeloma cells
- Lead **paromomycin** analog (e.g., L17)
- Phosphate-buffered saline (PBS)

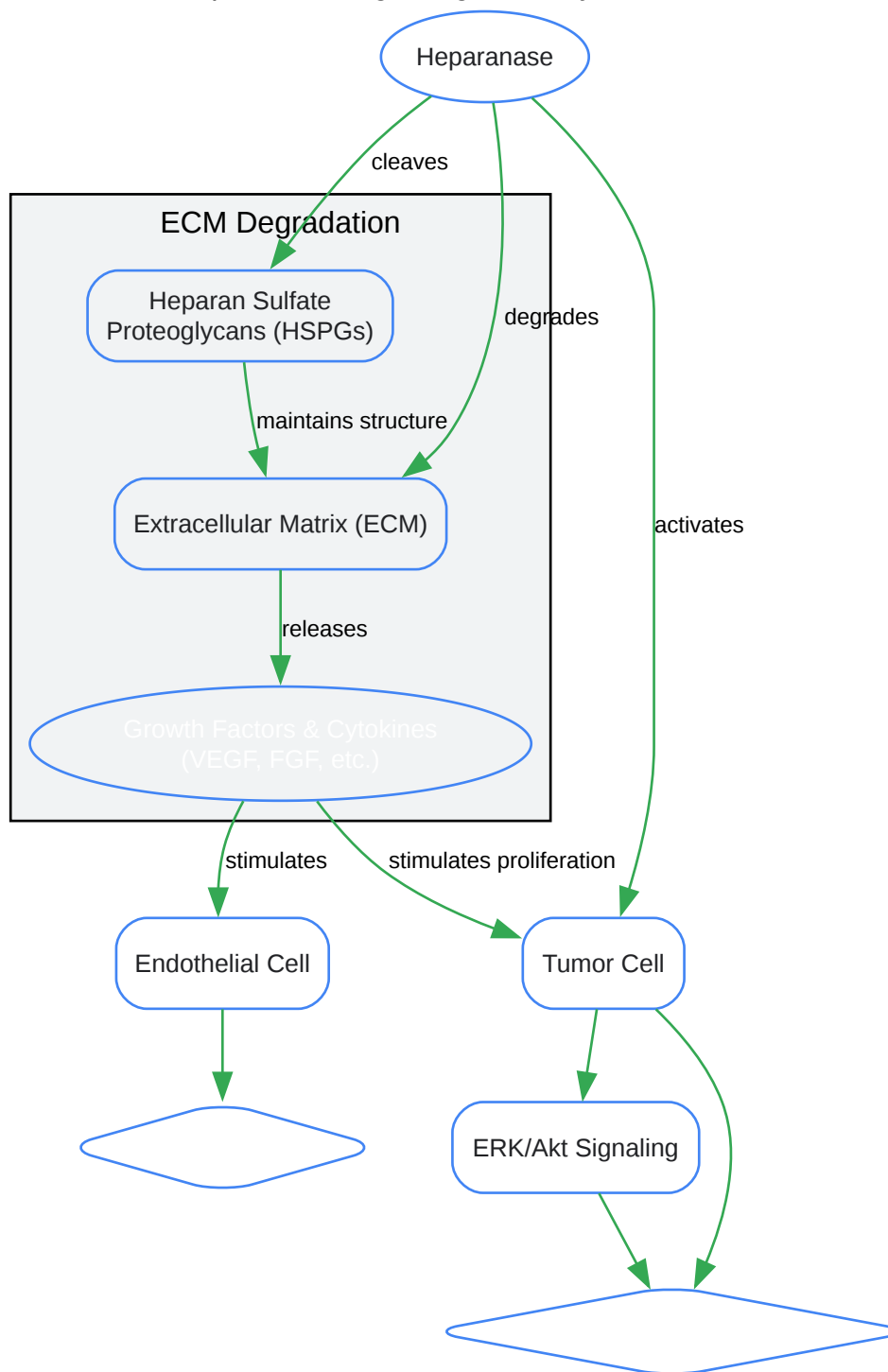
- Calipers

#### Procedure:

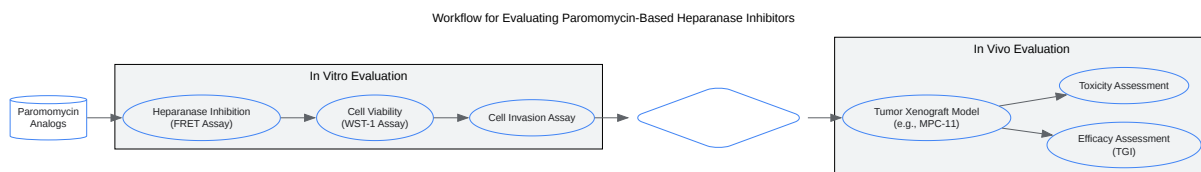
- Harvest MPC-11 myeloma cells and resuspend them in sterile PBS at a concentration of  $3 \times 10^6$  cells/mL.
- Subcutaneously implant  $3 \times 10^5$  MPC-11 cells (in 100  $\mu$ L PBS) into the flank of each BALB/c mouse.
- Allow the tumors to establish and become palpable (typically 5-7 days).
- Randomize the mice into treatment and control groups.
- Prepare the lead **paromomycin** analog (e.g., L17) at a concentration of 1 mg/mL in a suitable vehicle.
- Administer the **paromomycin** analog daily via intraperitoneal injection. The control group should receive vehicle injections.
- Measure the tumor volume every 2-3 days using calipers (Volume =  $0.5 \times \text{length} \times \text{width}^2$ ).
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis.
- Calculate the Tumor Growth Inhibition (TGI) using the formula:  $\text{TGI (\%)} = [1 - (\text{mean tumor volume of treated group} / \text{mean tumor volume of control group})] \times 100$ .

## Visualizations

## Heparanase Signaling Pathway in Cancer

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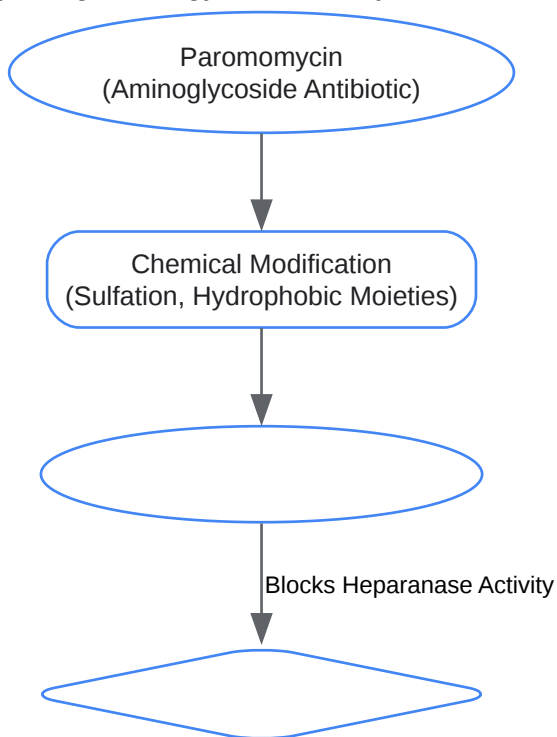
Caption: Heparanase-mediated signaling in cancer progression.



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Caption: Experimental workflow for inhibitor evaluation.

#### Drug Repurposing Strategy: Paromomycin to Anti-Cancer Agent



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Caption: Strategy for repurposing **Paromomycin**.



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